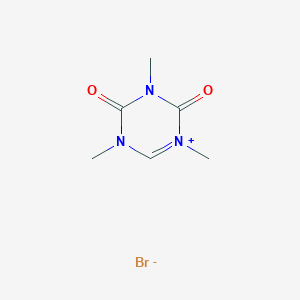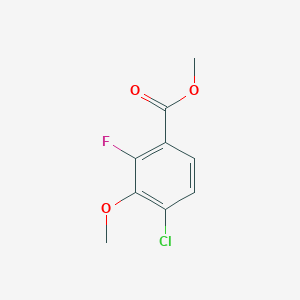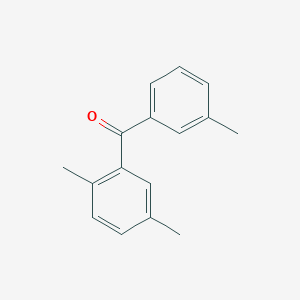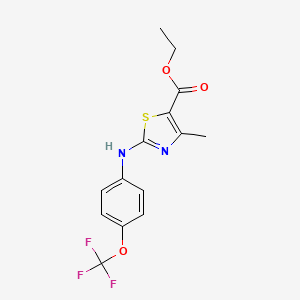
1-Nitro-8-(trifluoromethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-8-(trifluoromethyl)naphthalene (1-NTFN) is a synthetic compound that is used in a variety of scientific research applications. It is a nitro-aromatic compound with a trifluoromethyl group attached to a naphthalene ring structure. It is a colorless, volatile, and flammable liquid that has been used in numerous studies due to its unique chemical structure and properties.
Applications De Recherche Scientifique
1-Nitro-8-(trifluoromethyl)naphthalene has been used in a variety of scientific research applications, such as in the synthesis of organic compounds, as a reagent in organic reactions, and in the study of the properties of aromatic compounds. It has also been used as a starting material in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and as a building block in the synthesis of other nitroaromatic compounds.
Mécanisme D'action
1-Nitro-8-(trifluoromethyl)naphthalene has been shown to act as an electron-withdrawing group, which can increase the reactivity of the molecule. This increased reactivity can lead to increased reactivity of other molecules that are bound to the this compound molecule, resulting in increased rates of reaction.
Biochemical and Physiological Effects
This compound has been shown to have some biochemical and physiological effects, such as increased cell membrane permeability, increased enzyme activity, and increased metabolic activity. It has also been shown to induce apoptosis in certain types of cells, and to have some anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-Nitro-8-(trifluoromethyl)naphthalene has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and purify. It is also a relatively stable compound, and it is not very toxic. The main limitation of this compound is that it is a volatile compound, and it can easily evaporate and be lost during the course of an experiment.
Orientations Futures
The future of research involving 1-Nitro-8-(trifluoromethyl)naphthalene could include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals. It could also be used in the synthesis of other nitroaromatic compounds, and in the study of the properties of aromatic compounds. Additionally, it could be used in the development of new organic reactions, and as a reagent in organic reactions. Finally, it could be used to study the mechanism of action of other nitroaromatic compounds, and to further our understanding of the structure-activity relationships of these compounds.
Méthodes De Synthèse
1-Nitro-8-(trifluoromethyl)naphthalene can be synthesized using a variety of methods, such as the reaction of 1-nitronaphthalene with trifluoromethyl iodide, the reaction of 1-nitronaphthalene with trifluoromethyl sulfate, and the reaction of 1-nitronaphthalene with trifluoromethanesulfonyl chloride. All of these methods require the use of a solvent, such as acetonitrile or dimethylformamide, and a catalyst, such as potassium carbonate or potassium hydroxide.
Propriétés
IUPAC Name |
1-nitro-8-(trifluoromethyl)naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)8-5-1-3-7-4-2-6-9(10(7)8)15(16)17/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSLVSIJMOWWJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)C(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester, 95%](/img/structure/B6308699.png)

![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B6308704.png)




![6-Methoxy-pyrazolo[1,5-a]pyridine](/img/structure/B6308743.png)




